molecular formula C12H10FN3O3S B1327098 Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-68-1

Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1327098
CAS No.: 1142210-68-1
M. Wt: 295.29 g/mol
InChI Key: SGFBVNXSUOIIAQ-UHFFFAOYSA-N
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Description

Background and significance in heterocyclic chemistry

Heterocyclic chemistry forms the cornerstone of modern pharmaceutical science, with five-membered rings containing heteroatoms representing some of the most versatile and biologically active scaffolds known to medicinal chemists. The 1,3,4-thiadiazole nucleus stands as one of the most important and well-recognized heterocyclic systems, serving as a common structural feature across numerous natural products and therapeutic agents. This significance derives from the unique electronic properties imparted by the arrangement of two nitrogen atoms and one sulfur atom within the five-membered ring system.

The sulfur atom within the thiadiazole framework provides enhanced lipophilicity compared to analogous oxygen-containing heterocycles, facilitating improved cellular membrane penetration and bioavailability. Furthermore, the electron-withdrawing nature of the nitrogen atoms creates an electron-deficient ring system that exhibits remarkable stability under physiological conditions while maintaining reactivity toward nucleophilic species. This combination of properties makes thiadiazole derivatives particularly attractive as bioisosteric replacements for pyrimidine, pyridine, and other established pharmacophores.

The significance of this compound within this context lies in its representation of advanced structural complexity achievable through strategic substitution patterns. The incorporation of the 4-fluorophenyl group through an amide linkage demonstrates how classical heterocyclic scaffolds can be elaborated to incorporate multiple pharmacophoric elements within a single molecular framework. The ethyl carboxylate functionality further enhances the compound's potential for structural modification and optimization, providing a handle for future derivatization studies.

Historical context of 1,3,4-thiadiazole research and development

The historical development of 1,3,4-thiadiazole chemistry traces its origins to the pioneering work of Emil Fischer in 1882, marking the first successful synthesis of this important heterocyclic system. Fischer's initial investigations established the fundamental synthetic methodology that would serve as the foundation for subsequent decades of research into thiadiazole chemistry. The early synthetic approaches primarily involved cyclization reactions of acyl hydrazines, including both diacylhydrazines and monoacylhydrazines, methodologies that remain relevant in contemporary synthetic chemistry.

The mid-twentieth century witnessed significant expansion in thiadiazole research, driven largely by the recognition of their potential therapeutic applications. The development of acetazolamide and methazolamide as carbonic anhydrase inhibitors for glaucoma treatment demonstrated the clinical viability of thiadiazole-containing pharmaceuticals. These early successes established 1,3,4-thiadiazoles as legitimate drug development targets and spurred intensive research into structure-activity relationships within this chemical class.

The discovery of additional thiadiazole-containing drugs, including megazole as an antitrypanosomal agent and sulfamethizole as an antimicrobial compound, further validated the therapeutic potential of this heterocyclic system. The antibiotic cefazolin and related cephalosporin derivatives demonstrated that thiadiazole moieties could be successfully integrated into complex molecular architectures while maintaining or enhancing biological activity. These historical developments established the scientific precedent for contemporary investigations into structurally sophisticated thiadiazole derivatives such as this compound.

Recent decades have witnessed an exponential growth in thiadiazole research, driven by advances in synthetic methodology and computational drug design techniques. The recognition that thiadiazoles can serve as bioisosteric replacements for established pharmacophores has opened new avenues for rational drug design. Contemporary research emphasizes the development of structurally complex derivatives that incorporate multiple pharmacophoric elements, exemplified by compounds such as the subject molecule that combines thiadiazole, fluorophenyl, and carboxylate functionalities within a single scaffold.

Nomenclature and chemical classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the compound's complex structural architecture. The base name "1,3,4-thiadiazole" indicates the five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and one sulfur atom at position 3, numbered according to Hantzsch-Widman nomenclature principles.

The positional descriptors "2-carboxylate" and "5-" indicate substitution patterns on the thiadiazole ring, with the carboxylate group attached at position 2 and the complex amide substituent at position 5. The "(4-fluorophenyl)amino]carbonyl" designation describes the amide linkage connecting the thiadiazole ring to the fluorinated aromatic system, where the carbonyl carbon is directly attached to the thiadiazole ring and the amino nitrogen is substituted with the 4-fluorophenyl group. The "ethyl" prefix specifies the ester alkyl chain attached to the carboxylate functionality.

Chemical classification systems place this compound within multiple overlapping categories that reflect its structural complexity and potential biological activities. Primary classification identifies it as a 1,3,4-thiadiazole derivative, placing it within the broader family of five-membered heterocyclic compounds containing sulfur and nitrogen heteroatoms. Secondary classification recognizes the fluorinated aromatic component, categorizing it among organofluorine compounds that have gained prominence in medicinal chemistry due to their enhanced metabolic stability and membrane permeability properties.

Chemical Classification Parameter Category Significance
Primary heterocycle 1,3,4-Thiadiazole Five-membered ring with S and N atoms
Functional groups Amide, Ester, Aromatic fluoride Multiple pharmacophoric elements
Molecular complexity Multifunctional derivative Enhanced biological activity potential
Pharmaceutical relevance Lead compound class Established therapeutic applications

The compound's Chemical Abstracts Service registry number 1142210-68-1 provides unique identification within chemical databases and literature. Alternative nomenclature systems may describe the compound using different organizational principles, but the systematic name provides unambiguous structural identification that facilitates scientific communication and database searching. The molecular formula C12H10FN3O3S concisely represents the elemental composition while the structural formula reveals the specific connectivity patterns that determine the compound's chemical and biological properties.

General overview of thiadiazole derivatives and their importance

Thiadiazole derivatives represent one of the most extensively studied classes of heterocyclic compounds in contemporary medicinal chemistry, exhibiting an extraordinary breadth of biological activities that span virtually every major therapeutic area. The fundamental importance of these compounds stems from their unique electronic structure, which combines the electron-donating properties of sulfur with the electron-withdrawing characteristics of nitrogen atoms within a conjugated five-membered ring system. This electronic arrangement creates molecules with distinctive reactivity patterns and biological interaction profiles that have proven invaluable in pharmaceutical development.

The therapeutic significance of thiadiazole derivatives is exemplified by their presence in numerous marketed pharmaceuticals across diverse therapeutic categories. Carbonic anhydrase inhibitors such as acetazolamide and methazolamide demonstrate the utility of thiadiazole scaffolds in ophthalmology for glaucoma treatment. Antimicrobial agents including sulfamethizole and the cephalosporin antibiotic cefazolin illustrate the anti-infectious disease potential of these heterocycles. The antitrypanosomal drug megazole further demonstrates the applicability of thiadiazole chemistry to neglected tropical diseases.

Contemporary research has revealed that thiadiazole derivatives possess remarkable anticancer activity across multiple cancer types and through diverse mechanisms of action. Recent investigations have demonstrated that structurally sophisticated derivatives can achieve IC50 values below 25 micromolar against various cancer cell lines, including breast cancer cell line MCF-7 and hepatocellular carcinoma cell line HepG-2. The anticancer mechanisms appear to involve multiple pathways, including apoptosis induction through caspase activation and cell cycle arrest through interference with tubulin polymerization.

Therapeutic Area Representative Compounds Mechanism of Action Clinical Status
Ophthalmology Acetazolamide, Methazolamide Carbonic anhydrase inhibition Marketed drugs
Anti-infectious Sulfamethizole, Cefazolin Cell wall synthesis disruption Marketed drugs
Oncology Various experimental derivatives Apoptosis induction, tubulin binding Research phase
Anti-inflammatory Multiple research compounds Cytokine inhibition Preclinical studies

The anti-inflammatory properties of thiadiazole derivatives have attracted significant research attention, with studies demonstrating their ability to inhibit pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. These anti-inflammatory effects appear to result from interference with nuclear factor-kappa B signaling pathways and other inflammatory cascades. The antimicrobial spectrum of thiadiazole derivatives extends beyond bacterial pathogens to include antifungal and antiviral activities, with some compounds showing effectiveness against drug-resistant strains.

The structural versatility of thiadiazole derivatives enables extensive chemical modification through substitution at various positions on the heterocyclic ring. The electron-deficient nature of the ring system makes positions 2 and 5 particularly amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups that can modulate biological activity, pharmacokinetic properties, and selectivity profiles. This synthetic accessibility has facilitated the development of large libraries of thiadiazole derivatives for biological screening and structure-activity relationship studies.

Position in contemporary chemical research

Contemporary chemical research has positioned 1,3,4-thiadiazole derivatives at the forefront of heterocyclic drug discovery, driven by their proven therapeutic efficacy and remarkable structural versatility. The current research landscape reflects a sophisticated understanding of structure-activity relationships within this chemical class, enabling rational design approaches that optimize biological activity while minimizing unwanted effects. Recent publications demonstrate an accelerating pace of discovery, with over 580 research articles published in 2025 alone focusing on thiadiazole derivatives and their applications.

The integration of computational methods has revolutionized thiadiazole research, enabling molecular docking studies that predict binding interactions with specific biological targets. These computational approaches have identified key structural features that enhance biological activity, including the importance of fluorine substitution for membrane penetration and the role of amide linkages in target protein recognition. Molecular dynamics simulations have provided insights into the conformational flexibility of complex derivatives such as this compound, revealing how structural features influence biological activity.

Current research priorities emphasize the development of multifunctional thiadiazole derivatives that can simultaneously target multiple biological pathways. This approach recognizes that complex diseases such as cancer and neurodegenerative disorders involve multiple pathological mechanisms that may be more effectively addressed through polypharmacology approaches. The structural complexity of modern thiadiazole derivatives, exemplified by the subject compound, reflects this strategic shift toward multitarget drug design.

The pharmaceutical industry has embraced thiadiazole chemistry as a reliable source of drug candidates, with multiple compounds currently in various stages of clinical development. The established safety profile of marketed thiadiazole-containing drugs provides regulatory precedent that facilitates the development of new derivatives. Recent regulatory approvals and clinical trial successes have validated the continued investment in thiadiazole research, ensuring sustained interest from both academic and industrial research groups.

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFBVNXSUOIIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the 4-fluorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has been studied for its effectiveness against various bacterial strains. The presence of the fluorophenyl group enhances the lipophilicity and penetration ability of the compound into microbial membranes, thereby increasing its efficacy as an antimicrobial agent .

Anticancer Properties

Thiadiazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor cell proliferation. In vitro studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a potential candidate for treating inflammatory diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against viral infections. This compound has been investigated for its ability to inhibit viral replication and reduce viral load in infected cells .

Case Studies

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancerInduced apoptosis in multiple cancer cell lines with minimal toxicity to normal cells.
Study CAnti-inflammatoryReduced levels of inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to bacterial enzymes, disrupting their function and resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and properties of ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate and related compounds:

Compound Name Substituent (Position 5) Molecular Formula Molar Mass (g/mol) Key Spectral/Physical Data
This compound 4-Fluorophenyl amide C₁₂H₁₁FN₃O₃S 311.30 IR: ~1737 cm⁻¹ (C=O ester), ~1657 cm⁻¹ (C=O amide)
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Phenyl C₁₁H₁₀N₂O₂S 234.27 N/A
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate 4-Fluorophenoxy C₁₁H₉FN₂O₃S 292.26 SMILES: CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-Difluorophenyl C₁₁H₈F₂N₂O₂S 294.25 InChIKey: XCEWLRFVIJUVSY-UHFFFAOYSA-N
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate 4-Methylphenyl amide C₁₃H₁₄N₃O₃S 307.33 Synonyms: CTK6F7652, ZINC34928851

Key Observations :

  • The amide group in the target compound introduces hydrogen-bonding capacity, distinguishing it from ether-linked derivatives like the 4-fluorophenoxy analog .

Biological Activity

Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiadiazole scaffold has been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FN3O3SC_{12}H_{10}FN_3O_3S. Its structure features a thiadiazole ring, which is known for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological potential.

PropertyValue
Molecular Weight283.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot specified

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains.

  • Study Findings : A study evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria reported that the compound showed notable activity against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism of action is believed to involve the inhibition of tumor cell proliferation.

  • Case Study : In a study assessing the anti-proliferative effects on cancer cell lines (MCF-7 and HepG-2), it was found that the compound exhibited IC50 values below 25 µM, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. This compound was evaluated for its ability to inhibit inflammatory mediators.

  • Research Results : The compound demonstrated a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/Effectiveness
AntimicrobialE. coli, S. aureusEffective
AnticancerMCF-7, HepG-2IC50 < 25 µM
Anti-inflammatoryIn vitro assaysSignificant inhibition

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The thiadiazole ring may facilitate binding to enzymes involved in cell proliferation and inflammation pathways.

Research Insights

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Anticancer Mechanism : It potentially induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : It likely inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Q & A

Q. What synthetic routes are recommended for preparing Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate, and how can purity be optimized?

Methodological Answer:

  • Route Design : Start with cyclocondensation of thiosemicarbazides with ethyl oxalyl chloride to form the 1,3,4-thiadiazole core. Subsequent coupling with 4-fluorophenyl isocyanate introduces the [(4-fluorophenyl)amino]carbonyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purity Optimization : Use column chromatography (gradient elution) followed by recrystallization in ethanol/water. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with 1H^1H-NMR (DMSO-d6d_6 , 400 MHz) and FT-IR (amide C=O stretch at ~1680 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Core Validation : 13C^{13}C-NMR to confirm thiadiazole ring carbons (δ ~160–170 ppm) and ester carbonyl (δ ~165 ppm).
  • Functional Groups : FT-IR for amide carbonyl (~1680 cm1^{-1}) and ester C=O (~1720 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves bond angles and stereoelectronic effects. Use slow evaporation from DMF/ethanol .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes relevant to the thiadiazole scaffold (e.g., carbonic anhydrase, cyclooxygenase). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays : Conduct dose-response studies (1–100 µM) with positive controls. Measure IC50_{50} values via spectrophotometric assays (e.g., NADH depletion for dehydrogenase inhibition) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the 4-fluorophenyl substituent on reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map HOMO/LUMO orbitals. Compare Fukui indices to predict nucleophilic/electrophilic sites.
  • Solvent Effects : Simulate solvation (PCM model) in DMSO to correlate with experimental reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Methodological Answer:

  • Experimental Reproducibility : Standardize assay conditions (e.g., buffer pH, temperature) across labs. Use a shared reference compound (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare literature IC50_{50} values. Investigate batch-to-batch variability via LC-MS profiling .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via UPLC-MS. Identify metabolites (e.g., ester hydrolysis to carboxylic acid).
  • Oxidative Stress Test : Expose to H2 _2O2_2 (1 mM) and analyze by ESR for radical scavenging activity .

Q. What advanced catalytic systems could improve the yield of the thiadiazole core synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki coupling or CuI/TMEDA for Ullmann-type cyclization. Optimize ligand-to-metal ratios (1:1 to 1:3) .
  • Microwave Assistance : Compare conventional heating vs. microwave (100°C, 150 W, 30 min) to reduce reaction time and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.